Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is a bicyclic compound featuring an azetidine ring (4-membered nitrogen-containing heterocycle) and a 2-amino-1,3-oxazol-4-yl substituent. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enabling controlled functionalization.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-4-7(5-14)8-6-16-9(12)13-8/h6-7H,4-5H2,1-3H3,(H2,12,13) |
InChI Key |
NSZMYFAACAFBPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=COC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: tert-Butyl 3-aminoazetidine-1-carboxylate
This intermediate is typically prepared or procured as a key building block. It is characterized by:
- Molecular formula: C8H16N2O3
- Protected azetidine ring with a tert-butyl carbamate group.
Coupling Reaction to Introduce the Oxazole Moiety
The key step involves coupling tert-butyl 3-aminoazetidine-1-carboxylate with a suitable oxazole-containing acid or derivative.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Coupling agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), Benzotriazol-1-ol (HOBt) |
| Base | Triethylamine (TEA) |
| Temperature | Room temperature (~20 °C) |
| Reaction time | 4 to 30 hours depending on scale and substrate |
| Atmosphere | Nitrogen inert atmosphere |
- To a stirred solution of tert-butyl 3-aminoazetidine-1-carboxylate and the oxazole-containing acid in DCM, triethylamine and HOBt are added.
- EDCI is added portion-wise to activate the carboxylic acid.
- The mixture is stirred at 20 °C for 4 to 30 hours, monitoring the reaction progress by TLC or HPLC.
- Post-reaction, the mixture is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
- The organic phase is concentrated under reduced pressure to yield the crude product.
Purification and Crystallization
- The crude product is dissolved in ethyl acetate and heated to ~70 °C.
- Heptane is added gradually to induce crystallization.
- The mixture is cooled slowly to room temperature and then to 10 °C to maximize crystal formation.
- The solid is filtered, washed with hexanes, and dried under vacuum at 50 °C.
Yield and Purity
- Yields reported range from 69% to 94% depending on reaction scale and conditions.
- Purity is typically >98% as confirmed by ^1H NMR and HPLC analysis.
Reaction Scheme Summary
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | tert-Butyl 3-aminoazetidine-1-carboxylate + oxazole acid + EDCI/HOBt/TEA in DCM at 20 °C | This compound (crude) | 69-94% |
| 2 | Purification by crystallization in EtOAc/heptane, drying | Pure this compound | >98% purity |
Analytical Data Supporting the Preparation
- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic signals include tert-butyl singlet near 1.4 ppm, azetidine ring protons between 3.5–4.6 ppm, and aromatic/heterocyclic protons consistent with the oxazole ring.
- HPLC: Single major peak indicating high purity.
- Melting point and crystallinity: Confirmed by filtration and drying steps.
Additional Notes on Variations and Optimization
- Use of different coupling agents such as dicyclohexylcarbodiimide (DCC) or additives like DMAP can be considered but EDCI/HOBt remains preferred for mild conditions and high selectivity.
- Reaction times can be optimized based on scale; longer times (up to 30 hours) improve conversion in larger batches.
- Inert atmosphere (nitrogen) is recommended to prevent side reactions.
- Temperature control is critical to avoid decomposition of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protease enzymes, thereby modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
Structural analogs of this compound vary primarily in the substituents attached to the azetidine ring. Below is a systematic comparison based on synthetic routes, physicochemical properties, and functional group effects.
Heterocyclic Substituents
Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)azetidine-1-carboxylate
- Key Difference : Replacement of oxazole’s oxygen with sulfur (thiazole).
- Reduced hydrogen-bonding capacity compared to oxazole, which may affect target binding in biological systems.
- Synthetic Note: Similar Boc-protection strategies are employed, but thiazole synthesis may require sulfur-containing precursors.
Tert-butyl 3-(3-(2-aminoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate
- Key Difference : Indole substituent replaces oxazole.
- The indole’s aromatic system may engage in π-π stacking interactions, unlike the oxazole.
- Synthetic Note: Requires indole-functionalized intermediates and multi-step protection/deprotection (e.g., TEA and acetic anhydride for amino group acetylation) .
Functionalized Alkyl Substituents
Tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS: 1420859-80-8)
- Key Difference : Bromoethyl group introduces a reactive leaving site.
- Impact :
- Applications : Useful for further derivatization but less stable under basic conditions.
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS: 128255-31-2)
- Key Difference: Cyanomethyl group.
- Impact: Electron-withdrawing cyano group stabilizes the azetidine ring and directs electrophilic attacks . Lower hydrogen-bonding capacity than amino-oxazole, reducing solubility in polar solvents.
Fluorinated Derivatives
Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
- Key Difference : Fluorine and hydroxymethyl groups on the azetidine.
- Impact :
Ester and Amino Derivatives
Tert-butyl 3-(2-ethoxy-2-oxoethylamino)azetidine-1-carboxylate (CAS: 1463522-56-6)
Biological Activity
Tert-butyl 3-(2-amino-1,3-oxazol-4-yl)azetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological properties, including antimicrobial, antitumor, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a 2-amino-1,3-oxazole group. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of azetidine, including those containing oxazole moieties, exhibit varying degrees of antimicrobial activity. A study on related compounds demonstrated selective antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Bacillus subtilis | 16 µg/mL |
| Compound C | Escherichia coli | >128 µg/mL |
Antitumor Activity
The azetidine scaffold has been associated with antitumor activity in various studies. For instance, compounds similar to this compound have been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the inhibition of cell proliferation and modulation of apoptotic pathways.
Case Study: Apoptosis Induction in MCF-7 Cells
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptotic cells as measured by flow cytometry.
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 60 |
Mechanistic Insights
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in metabolic pathways relevant to cancer cell survival and proliferation .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., DMF for polar intermediates, THF for organometallic steps).
- Protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amine protection) .
Advanced: How can conflicting crystallographic data for this compound be resolved during structural characterization?
Methodological Answer :
Contradictions in crystallographic data (e.g., bond length discrepancies or disorder modeling) require:
Validation Tools : Use SHELX utilities (SHELXL for refinement, SHELXS for structure solution) to cross-validate hydrogen bonding networks and torsional angles .
Complementary Techniques : Pair XRD with DFT calculations (e.g., Gaussian09) to optimize geometry and compare experimental vs. theoretical bond lengths .
Twinned Data Analysis : For twinned crystals, employ twin law refinement in SHELXL and validate via R-factor convergence tests .
Example : A study resolved disorder in the azetidine ring by refining two conformers with occupancy ratios of 0.65:0.35, supported by Hirshfeld surface analysis .
Basic: What spectroscopic techniques are optimal for characterizing this compound?
Q. Methodological Answer :
- NMR :
- IR : Confirm Boc group (C=O stretch at ~1680 cm⁻¹) and oxazole ring (C=N at ~1600 cm⁻¹) .
- HRMS : Validate molecular formula (C₁₃H₂₁N₃O₃) with <2 ppm error .
Advanced: How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer :
Low yields (<40%) in coupling often stem from steric hindrance or competing side reactions. Strategies include:
Catalyst Optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher turnover in Buchwald-Hartwig amination .
Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) to minimize decomposition .
Additive Screening : Use Cs₂CO₃ as a base to enhance nucleophilicity or TEMPO to suppress oxidation side products .
Case Study : A 65% yield was achieved using 10 mol% CuI/1,10-phenanthroline in DMSO at 80°C .
Basic: What biological assays are suitable for preliminary evaluation of this compound?
Q. Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against EGFR or MAPK using ADP-Glo™ kinase assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48 hr exposure, EC₅₀ calculation) .
- Binding Studies :
- SPR (Surface Plasmon Resonance) : Measure KD values for target proteins (e.g., BSA as a negative control) .
Advanced: How to reconcile contradictory results between in vitro and in vivo bioactivity studies?
Methodological Answer :
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies:
Prodrug Design : Introduce ester groups (e.g., tert-butyl ester hydrolysis in vivo) to enhance solubility .
Metabolic Profiling : Use LC-MS/MS to identify phase I/II metabolites in liver microsomes .
Formulation Optimization : Encapsulate in PEGylated liposomes to improve plasma half-life .
Example : A compound with poor in vivo efficacy showed 3-fold higher activity after PEGylation, aligning with in vitro data .
Basic: What computational methods predict the compound’s reactivity in nucleophilic substitutions?
Q. Methodological Answer :
- DFT Calculations :
- MD Simulations :
- Simulate solvation effects in water/DMSO using GROMACS to predict SN2 reaction barriers .
Case Study : MD simulations predicted 80% regioselectivity for azetidine N-alkylation over oxazole, validated experimentally .
Advanced: How to optimize reaction conditions for large-scale synthesis without compromising purity?
Q. Methodological Answer :
- Flow Chemistry : Use continuous flow reactors (e.g., Corning AFR) to maintain temperature control and reduce side reactions .
- Crystallization Engineering : Optimize anti-solvent addition (e.g., heptane in EtOAc) to enhance crystal purity (>99% by HPLC) .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and terminate at ~95% conversion .
Scale-Up Example : A 500 g batch achieved 92% purity using flow chemistry with a residence time of 15 min .
Basic: How does this compound compare structurally to similar azetidine derivatives?
Q. Comparative Analysis :
Advanced: What strategies resolve ambiguities in NOESY spectra for conformational analysis?
Q. Methodological Answer :
Selective Irradiation : Target azetidine CH₂ protons to identify through-space correlations with oxazole protons .
Variable Temperature NMR : Acquire spectra at 25°C and −40°C to differentiate dynamic vs. static disorder .
Complementary MD Simulations : Compare NOE-derived distances with simulated conformer populations (e.g., 70% chair vs. 30% boat) .
Example : NOESY cross-peaks between oxazole H-4 and azetidine CH₂ confirmed a cisoid conformation in 80% of molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
